Cas no 1807240-94-3 (3-Cyano-2,5-difluorobenzamide)
3-Cyano-2,5-difluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-2,5-difluorobenzamide
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- Inchi: 1S/C8H4F2N2O/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-2H,(H2,12,13)
- InChI Key: IELMCFJYVLAUBW-UHFFFAOYSA-N
- SMILES: FC1C(C#N)=CC(=CC=1C(N)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 260
- XLogP3: 0.7
- Topological Polar Surface Area: 66.9
3-Cyano-2,5-difluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002697-250mg |
3-Cyano-2,5-difluorobenzamide |
1807240-94-3 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
| Alichem | A015002697-500mg |
3-Cyano-2,5-difluorobenzamide |
1807240-94-3 | 97% | 500mg |
847.60 USD | 2021-05-31 | |
| Alichem | A015002697-1g |
3-Cyano-2,5-difluorobenzamide |
1807240-94-3 | 97% | 1g |
1,519.80 USD | 2021-05-31 |
3-Cyano-2,5-difluorobenzamide Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 3-Cyano-2,5-difluorobenzamide
3-Cyano-2,5-Difluorobenzamide: A Comprehensive Overview
3-Cyano-2,5-difluorobenzamide (CAS No. 1807240-94-3) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in various industries. In this article, we delve into the chemical properties, synthesis methods, and recent advancements related to 3-cyano-2,5-difluorobenzamide, providing a comprehensive understanding of its significance in modern research.
The molecular structure of 3-cyano-2,5-difluorobenzamide consists of a benzene ring substituted with a cyano group at position 3 and two fluorine atoms at positions 2 and 5. This substitution pattern imparts unique electronic and steric properties to the molecule, making it suitable for diverse applications. Recent studies have explored the synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to enhance yield and purity, ensuring scalability for industrial production.
One of the most promising applications of 3-cyano-2,5-difluorobenzamide lies in its use as an intermediate in the synthesis of advanced materials. Researchers have reported its incorporation into polymeric materials, where it contributes to improved thermal stability and mechanical properties. Additionally, its cyano group serves as a reactive site for further functionalization, enabling the creation of tailored materials for specific applications such as electronics and sensors.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 3-cyano-2,5-difluorobenzamide. Density functional theory (DFT) calculations have revealed that the compound exhibits a conjugated system that facilitates electron delocalization across the benzene ring. This property is advantageous in applications requiring efficient charge transport, such as in organic semiconductors.
The synthesis of 3-cyano-2,5-difluorobenzamide has also been explored using green chemistry principles. By employing solvent-free conditions and catalytic systems, researchers have developed environmentally friendly methods that reduce waste and energy consumption. These sustainable approaches align with global efforts to promote eco-friendly chemical processes.
In conclusion, 3-cyano-2,5-difluorobenzamide (CAS No. 1807240-94-3) stands out as a versatile compound with a wide range of potential applications. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in modern material science and organic chemistry research.
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